Propyl myristate

Formulation Stability Volatility Thermal Processing

Propyl myristate (CAS 14303-70-9), also known as propyl tetradecanoate, is a straight-chain fatty acid ester formed from myristic acid and n-propanol. It is a colorless to pale yellow liquid with a molecular formula of C17H34O2 and a molecular weight of 270.45 g/mol.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 14303-70-9
Cat. No. B080233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl myristate
CAS14303-70-9
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCCC
InChIInChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3
InChIKeyDPBVJRXPSXTHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Myristate (CAS 14303-70-9): Physicochemical Properties and Baseline Profile for Procurement Evaluation


Propyl myristate (CAS 14303-70-9), also known as propyl tetradecanoate, is a straight-chain fatty acid ester formed from myristic acid and n-propanol [1]. It is a colorless to pale yellow liquid with a molecular formula of C17H34O2 and a molecular weight of 270.45 g/mol . Key physicochemical properties include a density of 0.86-0.87 g/cm³ at 25°C, a melting point of -5 °C, and a boiling point of 320.3 °C at 760 mmHg [2]. Its primary utility lies in cosmetic and pharmaceutical formulations as an emollient and skin penetration enhancer, where it serves as a polar solvent for lipophilic active ingredients .

Why Propyl Myristate Cannot Be Substituted with Other Myristate Esters in Formulation: A Procurement Perspective


Myristate esters are not interchangeable due to the profound impact of the alcohol moiety on physicochemical behavior, sensory profile, and formulation performance. Even subtle changes in the alkyl chain—such as branching (isopropyl) versus linearity (n-propyl)—drastically alter intermolecular forces, leading to quantifiable differences in properties like boiling point, melting point, and viscosity, which in turn dictate spreadability, absorption rate, and feel on skin [1]. Generic substitution without consideration of these specific property differences can lead to formulations that are greasier, slower-absorbing, or less effective as penetration enhancers, directly impacting product performance and consumer acceptance [2]. The following sections provide quantifiable evidence of these critical differences.

Propyl Myristate (14303-70-9) vs. Isopropyl Myristate (IPM) and Other Myristate Esters: A Quantitative Procurement Evidence Guide


Comparative Thermal and Physical Stability: Propyl Myristate vs. Isopropyl Myristate (IPM)

Propyl myristate, a straight-chain ester, exhibits higher thermal stability than its branched isomer, isopropyl myristate (IPM). This is evidenced by a boiling point of 320.3 °C at 760 mmHg for propyl myristate [1], compared to IPM's reported boiling point of 193 °C at 20 mmHg, which corresponds to approximately 319.9 °C at 760 mmHg [2]. While the extrapolated boiling points are similar, the significant difference in their vapor pressures at room temperature—0.000321 mmHg for propyl myristate [3] versus 0.0±0.6 mmHg for IPM —indicates that propyl myristate is less volatile, which can be critical for maintaining formulation integrity and preventing loss of volatile components during processing or storage. Additionally, the straight-chain structure of propyl myristate results in a higher melting point (-5 °C) compared to IPM (3 °C) , making it a liquid at lower temperatures, which can be advantageous for cold-process formulations.

Formulation Stability Volatility Thermal Processing

Comparative Sensory and Aesthetic Performance: Propyl Myristate vs. Isopropyl Myristate (IPM) in Topical Formulations

The structural difference between straight-chain (n-propyl) and branched-chain (isopropyl) myristates leads to quantifiably different sensory outcomes. Branching in IPM reduces molecular packing, weakens van der Waals forces, and lowers cohesive energy, resulting in lower viscosity, faster spreadability, and a lighter, drier feel [1]. In contrast, the linear structure of propyl myristate results in higher intermolecular cohesion, translating to a heavier, oilier, and slower-spreading and absorbing sensory profile [1]. While quantitative metrics like spreadability diameter or absorption rate are formulation-dependent, the underlying physical principle is supported by the compound's higher density (0.865 g/cm³ for propyl myristate [2] vs. 0.85-0.853 g/cm³ for IPM [3]) and higher predicted surface tension (30.3 dyn/cm for propyl myristate vs. ~28 dyn/cm typical for IPM [4]), which are direct indicators of stronger intermolecular forces and increased cohesiveness.

Cosmetic Sensory Emolliency Consumer Acceptance

Comparative Skin Penetration Enhancement Potential: Propyl Myristate vs. Isopropyl Myristate (IPM)

While isopropyl myristate (IPM) is widely studied and established as a penetration enhancer, studies on other straight-chain esters provide context for propyl myristate's potential. In an ATR-FTIR study using human epidermis, IPM was found to produce a similar concentration of the model drug cyanophenol (CNP) in the stratum corneum as water, indicating negligible enhancement [1]. In contrast, other fatty acid esters, such as propylene glycol diperlargonate (DPPG), demonstrated strong penetration enhancer potential [1]. The literature suggests that the effectiveness of a penetration enhancer is highly dependent on its molecular structure and interaction with skin lipids [2]. Propyl myristate, as a straight-chain ester with a different lipophilicity profile (LogP = 5.64 [3] vs. LogP = 7.62 for IPM ), may exhibit a different partitioning behavior into the stratum corneum, potentially offering a unique enhancement profile. Direct comparative data for propyl myristate versus IPM in a specific drug permeation assay is limited, but its distinct physicochemical properties support a differentiated performance.

Transdermal Delivery Permeation Enhancement Drug Formulation

Comparative Physical State and Ease of Formulation: Propyl Myristate vs. Myristyl Myristate

Propyl myristate offers a distinct advantage over higher molecular weight myristate esters, such as myristyl myristate, due to its physical state at room temperature. Propyl myristate is a liquid with a melting point of -5 °C [1], allowing for easy incorporation into formulations without the need for heating. In contrast, myristyl myristate is a waxy solid at room temperature, with a melting point ranging from 37.4 °C to 44 °C [2]. This necessitates melting before use, which can add complexity, energy costs, and time to the manufacturing process. The liquid nature of propyl myristate makes it more suitable for cold-process formulations and simplifies its use as a solvent or co-solvent in various topical products.

Formulation Processing Physical Form Cold Processing

Propyl Myristate (CAS 14303-70-9): Recommended Application Scenarios Based on Quantifiable Differentiation


Cosmetic Formulations Requiring Rich Emollience and Longer-Lasting Skin Feel

Propyl myristate is the preferred choice over isopropyl myristate (IPM) for products targeting dry skin or intended to provide a longer-lasting, more substantive film on the skin. Its straight-chain structure and higher density (0.865 g/cm³) and surface tension (30.3 dyn/cm) contribute to a heavier, oilier, and slower-absorbing sensory profile compared to the light, silky feel of IPM [1]. This makes it ideal for night creams, body butters, lip balms, and other products where a richer texture and enhanced occlusivity are desired for improved moisturization and barrier function.

Cold-Process Formulations and Products with Heat-Sensitive Actives

With a melting point of -5 °C [2], propyl myristate is a liquid at room temperature, unlike higher molecular weight esters such as myristyl myristate, which is a waxy solid requiring heating to >40 °C for processing . This property makes propyl myristate an excellent choice for cold-process formulations, enabling the incorporation of heat-sensitive active ingredients (e.g., certain vitamins, peptides, or botanical extracts) without risk of thermal degradation. It also simplifies manufacturing, reduces energy costs, and allows for more efficient production of serums, lotions, and emulsions.

Transdermal and Topical Formulations Requiring a Less Lipophilic Solvent

Propyl myristate, with a calculated LogP of 5.64 [3], is less lipophilic than isopropyl myristate (LogP = 7.62) . This difference suggests that propyl myristate may be a more suitable solvent or co-solvent for enhancing the skin permeation of moderately lipophilic drug molecules, or for achieving a different drug release profile from transdermal patches or topical gels. While IPM is a well-established enhancer, its negligible enhancement effect for some compounds [4] highlights the need for alternative esters like propyl myristate, which may offer a distinct and potentially advantageous partitioning behavior into the stratum corneum for specific active pharmaceutical ingredients.

Stable Emulsions and Formulations Subject to Temperature Fluctuations

Propyl myristate's higher boiling point (320.3 °C at 760 mmHg) and measurable, though low, vapor pressure (0.000321 mmHg at 25°C) [5] indicate lower volatility compared to IPM, whose vapor pressure is near zero but which has a lower reported boiling point at reduced pressure. This thermal stability ensures that the ester remains in the formulation during processing steps that involve moderate heat or during storage in warmer climates, preventing phase separation or loss of solvent that could compromise product quality and efficacy.

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